molecular formula C13H25NO4 B8283293 4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester

4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8283293
M. Wt: 259.34 g/mol
InChI Key: VGCHAOAXNFXCMX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methoxyethoxy)piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(15)14-7-5-11(6-8-14)17-10-9-16-4/h11H,5-10H2,1-4H3

InChI Key

VGCHAOAXNFXCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl-4-hydroxy-1-piperidine carboxylate (300 mg, 1.49 mmol) in DMF (2 mL) was added 1-bromo-2-methoxyethane (168 μL, 1.79 mmol) followed by potassium iodide (25 mg, 0.15 mmol) and sodium hydride (83.5 mg, 2.09 mmol) and the reaction stirred at rt for 16 h. Solvent was removed in vacuo and crude residue was partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer was washed with 1M HCl (10 mL), 1M NaOH (10 mL) then brine (2×10 mL) before being dried (MgSO4) and removing the solvent in vacuo. Purification by chromatography using dichloromethane/methanol (97:3) as the eluent gave the title compound as a yellow oil. δH (CDCl3): 3.89–3.77 (2H, m), 3.66 (2H, m), 2.57 (2H, m), 3.54–3.46 (1H, m), 3.43 (3H, s), 3.11–3.03 (2H, m), 1.93–1.83 (2H, m), 1.60–1.46 (11H, m).
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300 mg
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168 μL
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2 mL
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25 mg
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83.5 mg
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Amine preparation: To 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.5 g) in dry DMF (15 mL) was added sodium hydride (447 mg). After stirring for 2 hrs at room temperature, 2-bromoethyl methyl ether (0.7 mL) was added. The reaction mixture was heated to 40° C. overnight, and then diluted with ethyl acetate, washed with water and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 4-(2-methoxy-ethoxy)-piperidine-1-carboxylic acid tert-butyl ester (447 mg). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
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Amine
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0 (± 1) mol
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Quantity
1.5 g
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447 mg
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15 mL
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0.7 mL
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